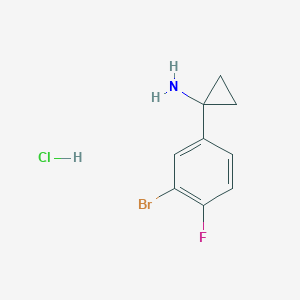

1-(3-Bromo-4-fluorophenyl)cyclopropan-1-amine;hydrochloride

Description

1-(3-Bromo-4-fluorophenyl)cyclopropan-1-amine hydrochloride is a halogenated cyclopropane amine derivative characterized by a cyclopropane ring directly attached to a substituted aromatic system. The phenyl ring features bromine and fluorine substituents at the meta and para positions, respectively. This compound’s molecular formula is C₉H₁₀BrClFN, with a molecular weight of 287.55 g/mol (approximated from similar structures in ). The hydrochloride salt enhances stability and solubility, making it suitable for pharmaceutical and materials science research.

Properties

IUPAC Name |

1-(3-bromo-4-fluorophenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFN.ClH/c10-7-5-6(1-2-8(7)11)9(12)3-4-9;/h1-2,5H,3-4,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQWPVXSIZQBWIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC(=C(C=C2)F)Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-fluorophenyl)cyclopropan-1-amine;hydrochloride typically involves the cyclopropanation of a suitable precursor. One common method includes the reaction of 3-bromo-4-fluoroaniline with cyclopropanecarboxylic acid derivatives under acidic conditions to form the cyclopropane ring. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-4-fluorophenyl)cyclopropan-1-amine;hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(3-Bromo-4-fluorophenyl)cyclopropan-1-amine;hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Material Science: The compound’s unique structural features make it useful in the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study the interactions of cyclopropane derivatives with biological macromolecules.

Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in

Biological Activity

1-(3-Bromo-4-fluorophenyl)cyclopropan-1-amine;hydrochloride (CAS No. 2287283-88-7) is a cyclopropane derivative notable for its unique structural features, including bromine and fluorine substituents on the phenyl ring. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in developing therapeutic agents targeting neurological disorders.

The molecular formula of this compound is C9H10BrFN·HCl, with a molecular weight of 266.54 g/mol. The synthesis typically involves the cyclopropanation of 3-bromo-4-fluoroaniline with cyclopropanecarboxylic acid derivatives under acidic conditions, followed by conversion to its hydrochloride salt through treatment with hydrochloric acid.

The compound's biological activity is primarily attributed to its ability to interact with various biological macromolecules, potentially influencing several signaling pathways. Notably, it has been investigated for its role as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a critical enzyme implicated in numerous cellular processes, including metabolism and cell proliferation.

Inhibitory Activity

Recent studies have demonstrated that derivatives of cyclopropane compounds exhibit significant inhibitory effects on GSK-3β activity. For instance, the compound showed an IC50 value of approximately 8 nM, indicating potent inhibition . This level of inhibition suggests that this compound could be a valuable lead compound for developing GSK-3β inhibitors.

Table 1: Inhibitory Activity of Cyclopropane Derivatives on GSK-3β

| Compound | IC50 (nM) | Additional Activities |

|---|---|---|

| This compound | 8 | Inhibits ROCK-1 |

| Compound II | 10 | Non-cytotoxic in HT-22 cells |

| Compound III | 405 | Moderate GSK-3β inhibition |

Case Studies

In a study assessing the cytotoxicity and efficacy of various GSK-3β inhibitors, it was found that compounds similar to this compound exhibited minimal cytotoxic effects on neuronal cell lines at concentrations up to 10 µM. This property is crucial for therapeutic applications as it indicates a favorable safety profile when targeting GSK-3β .

Neuroprotective Effects

The neuroprotective potential of this compound has also been evaluated in models of neurodegenerative diseases. In vitro assays demonstrated that it could mitigate cell death induced by oxidative stress in neuronal cells, further supporting its role as a candidate for treating conditions like Alzheimer's disease.

Comparison with Similar Compounds

1-(4-Bromophenyl)cyclopropan-1-amine Hydrochloride

- Molecular Formula : C₉H₁₁BrClN

- Molecular Weight : 248.55 g/mol ()

- Key Differences : Bromine is para-substituted instead of meta, and fluorine is absent. This positional isomerism reduces steric hindrance but alters electronic properties.

- Applications : Used in medicinal chemistry as a serotonin receptor modulator precursor ().

1-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride

- Molecular Formula : C₉H₁₁ClFN

- Molecular Weight : 187.64 g/mol ()

- Key Differences : Fluorine is ortho-substituted, leading to increased steric strain and altered dipole moments.

- Physicochemical Properties : Lower molecular weight and distinct NMR shifts compared to the 3-bromo-4-fluoro derivative ().

Cyclopropane Amines with Extended Substituents

2-[(3-Bromophenyl)methyl]cyclopropan-1-amine Hydrochloride

1-[(2-Fluorophenyl)methyl]cyclopropan-1-amine Hydrochloride

- Molecular Formula : C₁₀H₁₂ClFN

- Molecular Weight : 215.67 g/mol ()

- Key Differences : A methylene spacer separates the cyclopropane and phenyl rings, reducing conjugation.

Cyclobutane and Heterocyclic Analogues

1-(4-Bromophenyl)-3-fluorocyclobutan-1-amine Hydrochloride

1-(3,3-Difluorocyclobutyl)cyclopropan-1-amine Hydrochloride

- Molecular Formula : C₇H₁₁ClF₂N

- Molecular Weight : 183.6 g/mol ()

- Key Differences : Fluorinated cyclobutyl group replaces the aromatic system, drastically altering electronic and steric profiles.

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Halogen Substituents | Key Feature |

|---|---|---|---|---|

| 1-(3-Bromo-4-fluorophenyl)cyclopropan-1-amine·HCl | C₉H₁₀BrClFN | 287.55 (est.) | 3-Br, 4-F | Aromatic cyclopropane |

| 1-(4-Bromophenyl)cyclopropan-1-amine·HCl | C₉H₁₁BrClN | 248.55 | 4-Br | Para-bromo isomer |

| 1-(2-Fluorophenyl)cyclopropan-1-amine·HCl | C₉H₁₁ClFN | 187.64 | 2-F | Ortho-substituted fluorine |

| 2-[(3-Bromophenyl)methyl]cyclopropan-1-amine·HCl | C₁₁H₁₃BrClN | 286.59 | 3-Br (benzyl) | Benzyl spacer |

Table 2: NMR and HRMS Data ()

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS [M+H]+ (calc./obs.) |

|---|---|---|---|

| 1-(2-Fluorophenyl)cyclopropan-1-amine·HCl | 7.45–7.10 (m, Ar-H) | 160.1 (C-F), 25.3 (cyclopr) | 188.07 / 188.05 |

| 1-(4-Bromophenyl)cyclopropan-1-amine·HCl | 7.60–7.30 (d, J=8 Hz, Ar-H) | 121.8 (C-Br), 29.1 (cyclopr) | 249.00 / 248.98 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.